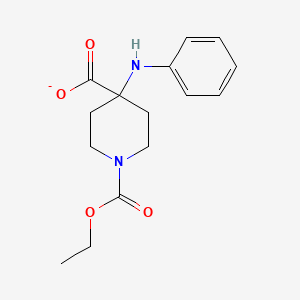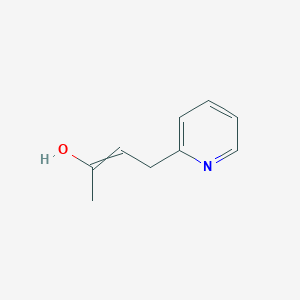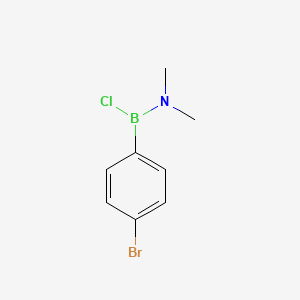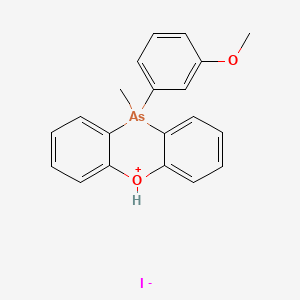
1,3-Butanedione, 2-octyl-1-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Butanedione, 2-octyl-1-phenyl- is an organic compound with the molecular formula C18H26O2 It is a derivative of 1,3-butanedione, where the hydrogen atoms at the second and fourth positions are replaced by an octyl group and a phenyl group, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Butanedione, 2-octyl-1-phenyl- can be synthesized through various methods. One common approach involves the reaction of acetophenone with ethyl acetate in the presence of sodium ethoxide. This reaction leads to the formation of the desired compound through a series of condensation and substitution reactions .
Industrial Production Methods
In industrial settings, the production of 1,3-butanedione, 2-octyl-1-phenyl- typically involves large-scale chemical reactors where the reactants are mixed under controlled conditions. The reaction is carried out at elevated temperatures and pressures to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Butanedione, 2-octyl-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: The phenyl and octyl groups can undergo substitution reactions with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve halogens or other electrophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Applications De Recherche Scientifique
1,3-Butanedione, 2-octyl-1-phenyl- has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1,3-butanedione, 2-octyl-1-phenyl- involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various physiological effects, such as inhibition of microbial growth or reduction of oxidative stress .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenyl-1,3-butanedione: This compound is structurally similar but lacks the octyl group.
Benzoylacetone: Another related compound with similar chemical properties.
Uniqueness
1,3-Butanedione, 2-octyl-1-phenyl- is unique due to the presence of both an octyl and a phenyl group, which confer distinct chemical and physical properties.
Propriétés
Numéro CAS |
61433-08-7 |
|---|---|
Formule moléculaire |
C18H26O2 |
Poids moléculaire |
274.4 g/mol |
Nom IUPAC |
2-octyl-1-phenylbutane-1,3-dione |
InChI |
InChI=1S/C18H26O2/c1-3-4-5-6-7-11-14-17(15(2)19)18(20)16-12-9-8-10-13-16/h8-10,12-13,17H,3-7,11,14H2,1-2H3 |
Clé InChI |
OLGHRLWDRJDQRS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(C(=O)C)C(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


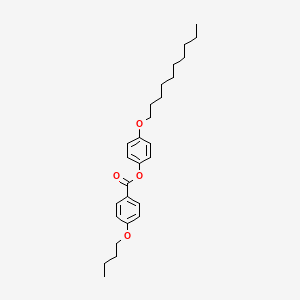

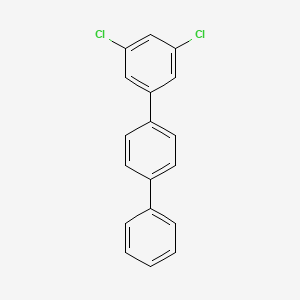
![Hexanal, 3-[(phenylmethyl)thio]-](/img/structure/B14591011.png)
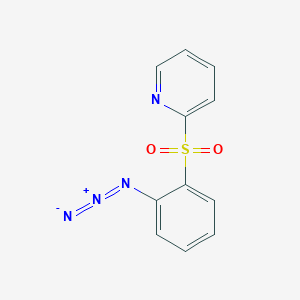
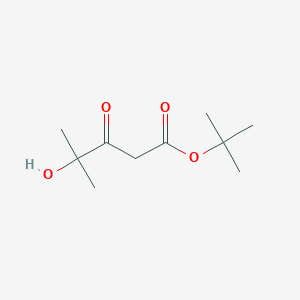
![N-(2-Hydroxyethyl)-N-methyl-N'-[(2-methylphenyl)methyl]thiourea](/img/structure/B14591030.png)
![2,2'-(Ethane-1,2-diyl)bis(1-chloro-3H-naphtho[2,1-b]pyran)](/img/structure/B14591050.png)
phosphanium thiocyanate](/img/structure/B14591053.png)
